![molecular formula C17H14O4 B1466159 (E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid CAS No. 934826-23-0](/img/structure/B1466159.png)
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid
Overview
Description
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid, also known as p-methoxyphenylacetic acid (PMPA), is an organic compound that is widely used in scientific research. PMPA is a phenylpropionic acid derivative and is found in various plants, including apples and oranges. PMPA is a versatile compound, with applications in various fields, including biochemistry, pharmacology, and chemistry. It has been used to study the structure and function of enzymes, hormones, and other biomolecules. PMPA has also been used in laboratory experiments to study the effects of various drugs on the body.
Scientific Research Applications
PMPA has been used extensively in scientific research due to its versatility. It has been used to study the structure and function of enzymes, hormones, and other biomolecules. It has also been used to study the effects of various drugs on the body. PMPA has been used in laboratory experiments to study the effects of various drugs on the cardiovascular system, the nervous system, and other physiological systems. In addition, PMPA has been used to study the effects of various drugs on the metabolism and distribution of drugs in the body.
Mechanism of Action
PMPA works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting the activity of COX, PMPA reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMPA are related to its mechanism of action. By inhibiting the activity of COX, PMPA reduces the production of prostaglandins and thus reduces inflammation and pain. In addition, PMPA has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-cancer and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
PMPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is a versatile compound, with applications in various fields. On the other hand, PMPA is not a very stable compound and can be easily degraded by light and heat. Furthermore, its effects on the body can vary depending on the dosage and the individual.
Future Directions
There are several potential future directions for research on PMPA. One direction is to further explore its effects on the cardiovascular system, the nervous system, and other physiological systems. Another direction is to investigate the potential for PMPA to be used as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research could be done to explore the potential for PMPA to be used as a drug delivery system. Finally, further research could be done to explore the potential for PMPA to be used as an anti-inflammatory or analgesic agent.
properties
IUPAC Name |
3-[(E)-3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-9-13(6-8-15(11)18)16(19)7-5-12-3-2-4-14(10-12)17(20)21/h2-10,18H,1H3,(H,20,21)/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXIQSIZLEEQQ-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CC=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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